![molecular formula C20H31N2O6P B1242506 [(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate is a natural product found in Cladobotryum with data available.
Applications De Recherche Scientifique
Crystal Structure and Solid-State Aggregation
A study by Dar, Mallick, and Murugavel (2015) discusses the synthesis and characterization of functionalized monoaryl phosphate building units, which can form tubular structures in the solid state through hydrogen bonding. These compounds are potentially useful for building functionalized metal phosphate secondary building units (Dar, Mallick, & Murugavel, 2015).
Synthesis and Biological Properties
Farrow et al. (1990) synthesized a series of aryl bis(thymidin-5'-yl) phosphate derivatives to find a suitable derivative that hydrolyzes under physiological conditions. These compounds were evaluated for antiherpesvirus effects, suggesting potential applications in antiviral therapy (Farrow, Jones, Kumar, Walker, Balzarini, & De Clercq, 1990).
Antitumor Agents
Chou et al. (2010) designed and synthesized new 2-phenylquinolin-4-ones as potent antitumor agents. They found that these analogues exhibit significant inhibitory activity against various tumor cell lines, suggesting a role in cancer therapy (Chou et al., 2010).
Synthesis and Copolymerization of Acrylamides
Touet, Pierre, Brown, and Boschetti (1989) synthesized ω-aminoalkyl dihydrogen phosphates, which were then reacted with acrylic or methacrylic anhydride to create new acrylic monomers. These monomers could be used as stationary phases for protein separation by ion-exchange chromatography, indicating potential applications in biochemistry (Touet, Pierre, Brown, & Boschetti, 1989).
Real-Time Phosphate Sensing in Living Cells
Paredes et al. (2013) developed a method for real-time phosphate sensing in living cells using fluorescence lifetime imaging microscopy (FLIM). This technique can be used for monitoring cellular processes, offering insights into cellular biochemistry (Paredes, Girón, Ruedas-Rama, Orte, Crovetto, Talavera, Salto, & Alvarez-Pez, 2013).
Propriétés
Nom du produit |
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate |
|---|---|
Formule moléculaire |
C20H31N2O6P |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate |
InChI |
InChI=1S/C20H31N2O6P/c1-21-14-10-20-8-7-18(28-29(24,25)26)16(11-20)19(23)17(22(20)12-14)9-13-3-5-15(27-2)6-4-13/h3-6,14,16-19,21,23H,7-12H2,1-2H3,(H2,24,25,26)/t14-,16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
CIISYBZFZSWZLX-KKMIJOEASA-N |
SMILES isomérique |
CN[C@H]1C[C@]23CC[C@@H]([C@H](C2)[C@@H]([C@@H](N3C1)CC4=CC=C(C=C4)OC)O)OP(=O)(O)O |
SMILES canonique |
CNC1CC23CCC(C(C2)C(C(N3C1)CC4=CC=C(C=C4)OC)O)OP(=O)(O)O |
Synonymes |
FR 901483 FR-901483 FR901483 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



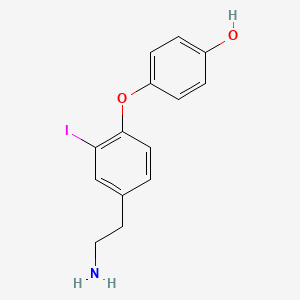
![5,7-dimethoxy-3-[6-[(2S,5S,7S)-7-methyl-1,6-dioxaspiro[4.4]nonan-2-yl]hexyl]-3H-2-benzofuran-1-one](/img/structure/B1242424.png)
![Sulfonato-thiacalix[4]arene](/img/structure/B1242425.png)
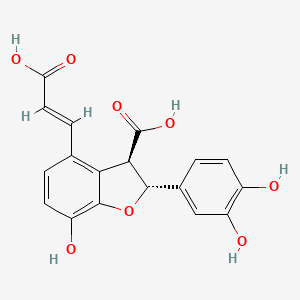
![(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B1242427.png)
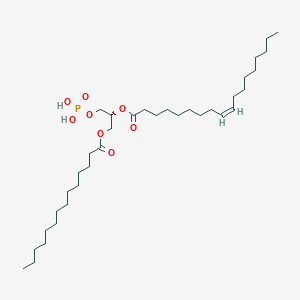
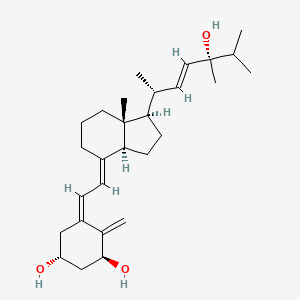
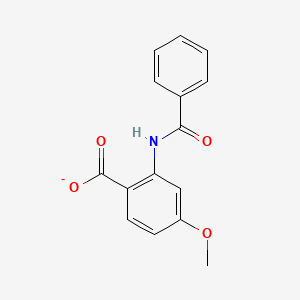
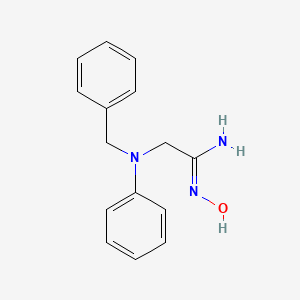
![(3Z)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride](/img/structure/B1242440.png)
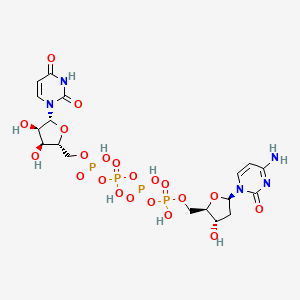
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![5-Hydroxy-5-[8-(1-hydroxy-2-phenylethyl)dibenzofuran-2-yl]-1-pyrrolidin-1-ylpentan-1-one](/img/structure/B1242445.png)